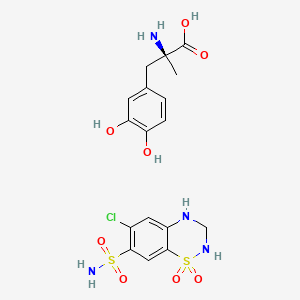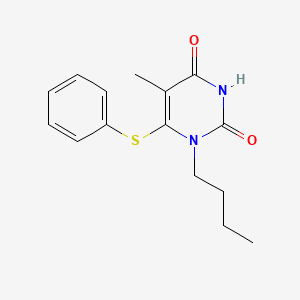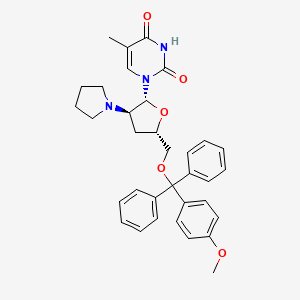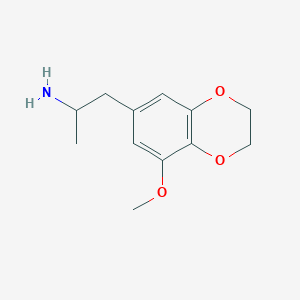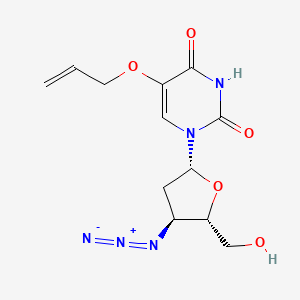
Codamin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codamin P is a pharmaceutical compound that combines three active ingredients: paracetamol, caffeine, and codeine . Paracetamol is widely used for its analgesic and antipyretic properties, caffeine acts as a central nervous system stimulant, and codeine is an opioid analgesic used to treat mild to moderate pain .
Vorbereitungsmethoden
Codamin P is prepared by combining its three active ingredients in specific proportions. The synthetic routes for each component are as follows:
Paracetamol: It is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is acetylated to form paracetamol.
Caffeine: It is synthesized from xanthine derivatives through methylation processes.
Codeine: It is derived from morphine through methylation.
Industrial production involves precise mixing and formulation processes to ensure the correct dosage and efficacy of the final product .
Analyse Chemischer Reaktionen
Codamin P undergoes various chemical reactions:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Codeine can be reduced to morphine, which is its active form.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction .
Wissenschaftliche Forschungsanwendungen
Codamin P has several scientific research applications:
Chemistry: It is studied for its unique combination of analgesic, stimulant, and opioid properties.
Biology: Research focuses on its effects on the central nervous system and pain pathways.
Medicine: It is used to treat pain and fever, and its efficacy in various pain management protocols is extensively studied.
Industry: This compound is used in the pharmaceutical industry for the development of combination analgesics.
Wirkmechanismus
The mechanism of action of Codamin P involves the following pathways:
Paracetamol: It inhibits cyclooxygenase (COX) enzymes in the brain, reducing the production of prostaglandins, which are responsible for pain and fever.
Caffeine: It blocks adenosine receptors, leading to increased neuronal activity and alertness.
Codeine: It binds to mu-opioid receptors in the central nervous system, reducing the perception of pain.
Vergleich Mit ähnlichen Verbindungen
Codamin P is unique due to its combination of paracetamol, caffeine, and codeine. Similar compounds include:
Co-codamol: A combination of paracetamol and codeine.
Paracetamol and diphenhydramine: Used for pain relief and as a sleep aid.
Acetylsalicylic acid, paracetamol, and caffeine: Another combination used for pain relief.
This compound stands out due to the inclusion of caffeine, which enhances its analgesic effects and provides a stimulant action .
Eigenschaften
CAS-Nummer |
148159-40-4 |
|---|---|
Molekularformel |
C44H53N7O9 |
Molekulargewicht |
823.9 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1 |
InChI-Schlüssel |
SWFIKCFCWAPLAC-NLMNJOOOSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


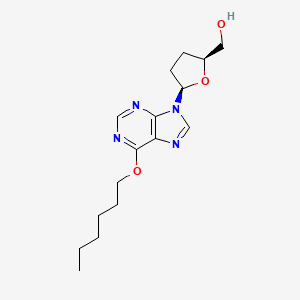
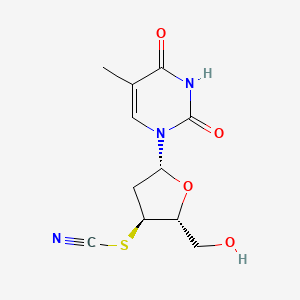
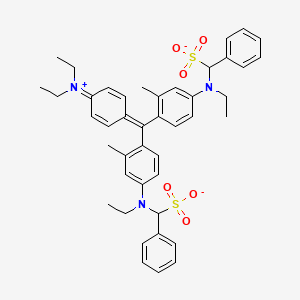
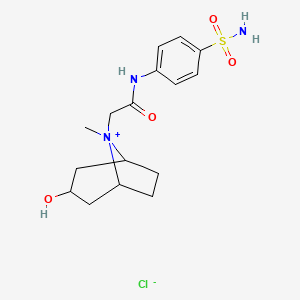
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

